cIAP1 Ligand-Linker Conjugates 11 are innovative compounds designed to target the cellular inhibitor of apoptosis protein 1, which plays a critical role in regulating apoptosis and cellular signaling pathways. These conjugates consist of an inhibitor of apoptosis protein ligand linked to a proteolysis-targeting chimera (PROTAC) linker, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. The development of these conjugates is pivotal in advancing therapeutic strategies aimed at diseases characterized by dysregulated protein levels, such as cancer.
cIAP1 Ligand-Linker Conjugates 11 are classified as E3 ligase ligands, specifically targeting the cIAP1 protein within the inhibitor of apoptosis protein family. They are part of a broader class of bifunctional molecules known as PROTACs, which leverage the cellular machinery for targeted protein degradation. The synthesis and application of these conjugates are rooted in cutting-edge research focused on drug discovery and development, particularly in oncology.
The synthesis of cIAP1 Ligand-Linker Conjugates 11 involves several key steps:
Challenges in synthesis may arise from achieving optimal linker length and ensuring stability and solubility of the final conjugate. Additionally, maintaining biological activity while minimizing off-target effects is a critical consideration during development.
The molecular structure of cIAP1 Ligand-Linker Conjugates 11 typically comprises:
The structural integrity is essential for maintaining binding affinity and facilitating the formation of ternary complexes necessary for effective ubiquitination and degradation processes .
Data from crystallography studies reveal detailed interactions between cIAP1 ligands and their binding sites, providing insights into optimizing ligand design for enhanced efficacy. For instance, structures available in databases like the Protein Data Bank can guide modifications to improve binding affinities .
The primary chemical reactions involved in the functionality of cIAP1 Ligand-Linker Conjugates 11 include:
The efficiency of these reactions depends heavily on the structural design of both the ligand and linker components .
The mechanism by which cIAP1 Ligand-Linker Conjugates 11 operate involves several sequential steps:
This mechanism highlights the potential for selective targeting in therapeutic applications, particularly in cancer treatment where aberrant protein levels contribute to disease progression .
cIAP1 Ligand-Linker Conjugates 11 exhibit various physical properties depending on their specific formulation:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess these properties during development .
cIAP1 Ligand-Linker Conjugates 11 have significant implications in scientific research and therapeutic development:
The ongoing research into these conjugates underscores their potential to revolutionize approaches to targeted therapy through enhanced specificity and efficacy in degrading problematic proteins within cells .
cIAP1 Ligand-Linker Conjugates 11 (CAS: 1239943-19-1) is a heterobifunctional chemical compound with the molecular formula C35H43N3O7 and a molecular weight of 617.73 Da [1] [3]. Structurally, it integrates two critical moieties:
Its primary role is to serve as a modular building block for constructing Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). In therapeutic applications, SNIPERs exploit the ubiquitin-proteasome system (UPS) by:
Table 1: Core Characteristics of cIAP1 Ligand-Linker Conjugates 11
| Property | Value | Source |
|---|---|---|
| CAS Number | 1239943-19-1 | [1] [3] |
| Molecular Formula | C35H43N3O7 | [3] |
| Molecular Weight | 617.73 g/mol | [3] [8] |
| Key Structural Domains | LCL161-derived ligand + PEG linker | [2] [7] |
| Primary Application | SNIPER/PROTAC synthesis | [3] [9] |
The development of cIAP1 Ligand-Linker Conjugates 11 represents a strategic evolution in IAP-based protein degraders:
Table 2: Evolution of IAP-Based Degraders Leading to Conjugates 11
| Generation | E3 Ligand | Limitations | Advancements in Conjugates 11 |
|---|---|---|---|
| First-Generation | Bestatin | Low potency (µM), cIAP1 self-degradation | High-affinity LCL161 ligand (nM) |
| Second-Generation | MV1 derivatives | Suboptimal pharmacokinetics | Optimized linker for cell permeability |
| Third-Generation | LCL161 derivatives | — | Enables nanomolar DC50 in SNIPERs |
cIAP1 Ligand-Linker Conjugates 11 addresses critical gaps in the targeted protein degradation (TPD) toolbox:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5